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Compound Name: Meglumine Diatrizoate

Cat. No.: B092086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of two widely used iodinated contrast

agents: iohexol, a non-ionic, low-osmolar monomer, and meglumine diatrizoate, an ionic,

high-osmolar monomer. The following sections present a comprehensive overview of their

physicochemical properties, comparative efficacy and safety data from preclinical studies,

detailed experimental protocols, and insights into the underlying cellular and signaling

pathways.

Physicochemical Properties
The fundamental differences in the physicochemical properties of iohexol and meglumine
diatrizoate are key determinants of their respective performance and safety profiles. Iohexol's

non-ionic nature and lower osmolality contribute to its improved tolerability compared to the

ionic and hyperosmolar meglumine diatrizoate.[1][2]
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Property Iohexol
Meglumine
Diatrizoate

Reference(s)

Chemical Structure Non-ionic monomer Ionic monomer

Molecular Weight 821.14 g/mol 809.1 g/mol [3]

Iodine Content ~46.3% ~49%

Osmolality (mOsm/kg

H₂O)

~672-844 (at 300-350

mg I/mL)

~1551-2016 (at ~370

mg I/mL)
[1][2]

Viscosity (cP at 37°C)
6.3 - 10.4 (at 300-350

mg I/mL)

~10.5 (at 370 mg

I/mL)
[1]

Ionic Nature Non-ionic Ionic

Preclinical Efficacy and Safety Comparison
Preclinical studies across various animal models have consistently demonstrated a superior

safety profile for iohexol compared to meglumine diatrizoate, particularly concerning

neurotoxicity, nephrotoxicity, and cardiovascular effects.

Neurotoxicity
Studies in rats and cats have shown that iohexol is significantly less neurotoxic than

meglumine diatrizoate.[4]
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Parameter Iohexol
Meglumine
Diatrizoate

Animal
Model

Key
Findings

Reference(s
)

Effect on

Neuronal

Electrical

Activity

Only

inhibitory

effects

Early

excitatory

changes

followed by

inhibition

In vitro rat

hippocampal

slices

Iohexol

exhibits less

disruptive

effects on

neuronal

function.

[4]

Effect on

Spinal Cord

Reflexes

No significant

effect

Increased

ventral root

reflexes

Cat (thoracic

aortography)

Iohexol

demonstrates

a lower

potential for

inducing

neurotoxic

excitation.

[4]

Blood-Brain

Barrier

Disruption

No significant

damage

Significantly

greater

damage

Rat

(intracarotid

injection)

Iohexol

shows a

better safety

profile

regarding the

integrity of

the blood-

brain barrier.

[5]

Renal Toxicity
Preclinical evidence suggests that iohexol has a lower potential for inducing nephrotoxicity

compared to meglumine diatrizoate, which is largely attributed to its lower osmolality.
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Parameter Iohexol
Meglumine
Diatrizoate

Animal
Model

Key
Findings

Reference(s
)

Renal

Function

Markers

Less

pronounced

changes in

urine profiles

(glucose,

LDH, GGT)

Significant

elevation in

urinary GGT

excretion;

greater

impact on

albuminuria

and enzyme

excretion

Rabbit, Rat

Diatrizoate

shows a

greater

transient

impact on

glomerular

and tubular

function.

[6]

Direct

Cellular

Toxicity

Directly toxic

to renal

proximal

tubule cells,

causing

declines in

K+, ATP, and

respiratory

rates

In vitro rabbit

proximal

tubule

segments

Diatrizoate

demonstrates

direct cellular

toxicity, which

is

exacerbated

by hypoxia.

[7]

Renal

Morphologica

l Changes

More severe

morphologica

l injury and

apoptotic

death of

tubular cells

compared to

another non-

ionic agent

(iodixanol)

Rat (5/6-

nephrectomy

model)

While better

than

diatrizoate,

iohexol can

still induce

renal injury,

particularly in

compromised

models.

[8]

Cardiovascular Effects
Iohexol consistently demonstrates fewer adverse cardiovascular effects compared to

meglumine diatrizoate in preclinical dog models. These differences are primarily attributed to
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the hyperosmolar and ionic nature of diatrizoate.

Parameter Iohexol
Meglumine
Diatrizoate

Animal
Model

Key
Findings

Reference(s
)

Hemodynami

c Changes

Less

profound and

shorter-

lasting

systemic

hypotension

More

profound and

longer-lasting

systemic

hypotension;

marked

decrease in

systolic

variables

Dog, Human

Iohexol has a

more

favorable

hemodynami

c profile.

[9][10]

Electrocardio

graphic

Changes

No significant

changes

Marked Q-T

prolongation,

changes in T-

wave

amplitude

and heart

rate

Dog, Human

Iohexol has a

lower

arrhythmogen

ic potential.

[9]

Myocardial

Contractility

Minimal to

moderate

decreases

Relatively

more

profound

decreases

Dog

Iohexol has a

lesser

negative

inotropic

effect.

[10]

Experimental Protocols
Neurotoxicity Assessment in Rat Hippocampal Slices
Objective: To evaluate the direct neurotoxic effects of iohexol and meglumine diatrizoate on

neuronal electrical activity.

Methodology:

Tissue Preparation: Hippocampal slices (400-500 µm thick) are prepared from adult rats.
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Incubation: Slices are maintained in an interface-type chamber perfused with artificial

cerebrospinal fluid (aCSF) at 34-35°C, gassed with 95% O₂ and 5% CO₂.

Electrophysiological Recording: Extracellular field potentials are recorded from the CA1

pyramidal cell layer in response to stimulation of the Schaffer collateral-commissural

pathway.

Contrast Media Application: Iohexol or meglumine diatrizoate solutions of varying

concentrations are added to the perfusing aCSF.

Data Analysis: Changes in the amplitude and latency of the population spike and excitatory

postsynaptic potential (EPSP) are measured and compared between the two contrast

agents.[4]

Renal Toxicity Assessment in Rabbits
Objective: To compare the effects of intravenously administered iohexol and meglumine
diatrizoate on renal function and morphology.

Methodology:

Animal Model: Healthy adult rabbits are used.

Contrast Media Administration: Rabbits are intravenously injected with either iohexol,

meglumine diatrizoate, or saline (control group).

Imaging: The passage of the contrast medium through the kidneys is recorded using digital

subtraction angiography. Renal area is measured planimetrically.

Sample Collection: Urine and blood samples are collected at baseline and at various time

points (e.g., up to 5 days) post-injection.

Biochemical Analysis: Urine is analyzed for markers of renal damage such as glucose,

phosphate, lactate dehydrogenase (LDH), gamma-glutamyl transferase (GGT), and N-

acetyl-β-D-glucosaminidase (NAG). Blood is analyzed for potassium and urea.

Histopathology: At the end of the study period, kidneys are harvested, fixed, and examined

by light and immunofluorescence microscopy.[6]
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Cardiovascular Safety Assessment in Dogs
Objective: To evaluate and compare the hemodynamic and electrocardiographic effects of

intracoronary injections of iohexol and meglumine diatrizoate.

Methodology:

Animal Model: Anesthetized adult dogs are used.

Instrumentation: Catheters are placed for pressure monitoring (systemic and pulmonary

artery wedge) and for intracoronary injections. ECG leads are attached for continuous

monitoring.

Contrast Media Administration: Iohexol or meglumine diatrizoate is injected into the left and

right coronary arteries.

Data Acquisition: Hemodynamic parameters (systemic blood pressure, pulmonary artery

wedge pressure) and electrocardiographic parameters (heart rate, S-T segment, Q-T

interval, T-wave amplitude) are continuously recorded before, during, and after contrast

injection.

Data Analysis: The magnitude and duration of changes in these parameters are compared

between the two contrast agents.[9]

Signaling Pathways and Mechanisms of Toxicity
Renal Toxicity
The nephrotoxicity of iodinated contrast media is a complex process involving direct tubular

toxicity and renal medullary ischemia.

Iohexol-Induced Nephrotoxicity: Recent studies suggest that iohexol can induce renal injury

through the activation of the ferroptosis pathway. This is characterized by iron-dependent lipid

peroxidation. Key events include:

Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.
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Characteristic morphological changes in mitochondria, such as swelling and disappearance

of cristae.

Involvement of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular oxidative

stress response.

General mechanisms for contrast media-induced nephrotoxicity also involve the modulation

of several signaling pathways, including the deactivation of pro-survival kinases like Akt and

ERK1/2, and the activation of pro-inflammatory and cell death-associated kinases such as

p38, JNK, and the transcription factor NF-κB.[11]

Iohexol

Increased ROS
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Iohexol-induced renal injury signaling pathways.

Meglumine Diatrizoate-Induced Nephrotoxicity: The primary mechanism of meglumine
diatrizoate-induced nephrotoxicity is its high osmolality, which leads to:

Increased renal medullary viscosity and reduced blood flow, causing hypoxia.

Direct toxic effects on renal tubular epithelial cells, leading to cellular swelling, vacuolization,

and necrosis.

The ionic nature of diatrizoate may also contribute to its cellular toxicity.
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Meglumine diatrizoate-induced renal injury.

Cardiovascular Toxicity
The cardiovascular side effects of meglumine diatrizoate are primarily linked to its high

osmolality and ionic composition. These properties can lead to:

Vasodilation and Hypotension: The hyperosmolar solution draws fluid into the intravascular

space, leading to peripheral vasodilation and a subsequent drop in blood pressure.

Negative Inotropic Effects: Direct effects on cardiomyocytes can depress myocardial

contractility.

Arrhythmias: The ionic nature of the compound can alter the electrochemical gradients

across myocardial cell membranes, leading to electrocardiographic abnormalities.

The precise signaling pathways involved in these processes are complex and multifactorial,

involving changes in ion channel function, calcium homeostasis, and neurohormonal

responses. Iohexol, being non-ionic and of lower osmolality, perturbs these systems to a

significantly lesser extent.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b092086?utm_src=pdf-body-img
https://www.benchchem.com/product/b092086?utm_src=pdf-body
https://www.benchchem.com/product/b092086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Meglumine Diatrizoate Iohexol

High Osmolality
Ionic Nature

Vasodilation
Negative Inotropy

Arrhythmias

Cardiovascular System

Significant Impact

Low Osmolality
Non-ionic Nature

Minimal Hemodynamic Changes

Minimal Impact

Click to download full resolution via product page

Comparative cardiovascular impact.

In conclusion, preclinical data strongly support the superior safety profile of iohexol over

meglumine diatrizoate. The lower osmolality and non-ionic nature of iohexol result in

significantly reduced neurotoxicity, nephrotoxicity, and adverse cardiovascular events in animal

models. This comprehensive comparison provides a valuable resource for researchers and

drug development professionals in the selection and evaluation of iodinated contrast agents for

preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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